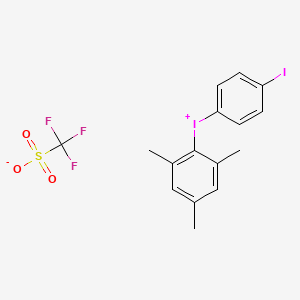
(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate
概要
説明
(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate, also known as (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate, is a hypervalent iodine compound. It is characterized by the presence of two iodine atoms bonded to aromatic rings, with one of the rings being substituted with three methyl groups. This compound is notable for its use in various organic synthesis reactions due to its ability to act as an electrophilic arylating agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (4-iodophenyl)iodonium salts with 2,4,6-trimethylphenyl derivatives. One common method includes the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an iodinating agent. The reaction is usually carried out in chloroform at room temperature, leading to the formation of the desired iodonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar principles to laboratory synthesis, with a focus on scalability and efficiency. The use of continuous flow reactors and optimization of reaction conditions to minimize by-products and maximize yield are common strategies in industrial settings.
化学反応の分析
Types of Reactions
(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and phenols.
Solvents: Typical solvents include chloroform, dichloromethane, and acetonitrile.
Catalysts: Metal catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reactions with amines can yield arylamines, while reactions with thiols can produce arylthioethers.
科学的研究の応用
(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate has a wide range of applications in scientific research:
Chemistry: It is used as an arylating agent in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those requiring specific arylation patterns.
作用機序
The mechanism of action of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of the aryl group from the iodonium salt to a nucleophile. This process is facilitated by the electrophilic nature of the iodine atom, which makes it highly reactive towards nucleophiles. The triflate anion acts as a good leaving group, enhancing the overall reactivity of the compound.
類似化合物との比較
Similar Compounds
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: Similar in structure but with a methyl group instead of an iodine atom on the phenyl ring.
2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene: Contains three iodophenyl groups attached to a trimethylbenzene core.
Uniqueness
(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in arylation reactions. Its ability to act as a versatile electrophilic arylating agent makes it valuable in various synthetic applications, distinguishing it from other iodonium salts.
This compound’s unique properties and wide range of applications make it a significant tool in both academic research and industrial processes.
特性
IUPAC Name |
(4-iodophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15I2.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJFLDHKPRIPGZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)I)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3I2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


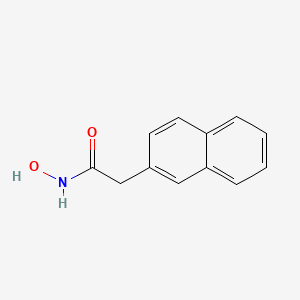
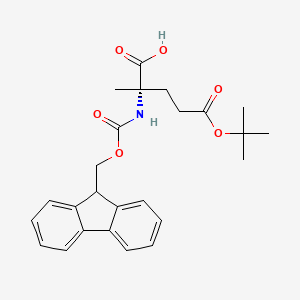
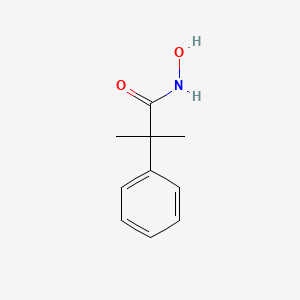


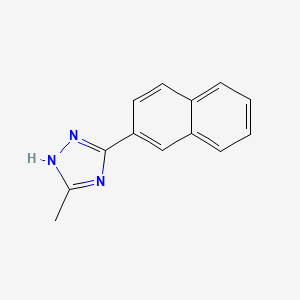




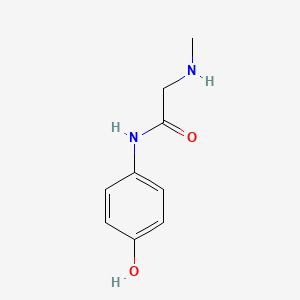
![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B3339684.png)
![{1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanol](/img/structure/B3339690.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339695.png)
